molecular formula C10H10ClNO2 B12614728 Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate CAS No. 933453-53-3

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate

Cat. No.: B12614728
CAS No.: 933453-53-3
M. Wt: 211.64 g/mol
InChI Key: LISSBMTZNHZBLL-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of methyl aziridine-2-carboxylate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the stability of the aziridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.

    Substitution Reactions: The compound can undergo substitution reactions at the 4-chlorophenyl group, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Nucleophilic Reagents: Amines, alcohols, and thiols are commonly used in nucleophilic ring-opening reactions.

    Solvents: Organic solvents such as acetonitrile and tetrahydrofuran (THF) are often used.

    Catalysts: Lewis acids like zinc chloride can be used to facilitate ring-opening reactions.

Major Products Formed

    Aziridine Ring-Opened Products: Depending on the nucleophile used, the major products can include amines, alcohols, or thiol derivatives.

    Substituted Phenyl Derivatives: Substitution reactions can yield various substituted phenyl derivatives.

Scientific Research Applications

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzyme activity. This is particularly relevant in the context of PDIs, where the compound can inhibit these enzymes by forming covalent bonds with their active site thiol groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and potential as a building block in the synthesis of biologically active compounds. Its ability to selectively alkylate thiol groups in proteins makes it a valuable tool in biochemical research and drug development .

Properties

CAS No.

933453-53-3

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

methyl 1-(4-chlorophenyl)aziridine-2-carboxylate

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3

InChI Key

LISSBMTZNHZBLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN1C2=CC=C(C=C2)Cl

Origin of Product

United States

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